2-Hydroxy-4-oxopentanoic acid
Overview
Description
Synthesis Analysis
2-Hydroxy-4-oxopentanoic acid and its derivatives can be synthesized through various methods. For instance, optical 2-benzyl-5-hydroxy-4-oxopentanoic acids have been synthesized and evaluated for inhibitory activity against carboxypeptidase A, highlighting their potential in biochemical applications (Wang et al., 2010). Moreover, direct asymmetric hydrogenation has been employed to achieve 2-hydroxy-4-arylbutanoic acids, demonstrating a method for obtaining enantiomerically enriched products (Zhu et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-hydroxy-4-oxopentanoic acid derivatives has been studied extensively. Crystallographic analyses reveal how resonance-assisted hydrogen bonds between oxime and carboxyl groups influence the structure of related compounds, offering insights into the molecular configurations of keto-carboxylic acids (Maurin et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of 2-hydroxy-4-oxopentanoic acid is characterized by its involvement in various reactions, such as the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing the compound's versatility in organic synthesis (Yuan, 2006). Additionally, its role in the mass spectrometric characterization and the study of gas-phase ion fragmentation mechanisms provides valuable information on its stability and decomposition pathways (Kanawati et al., 2008).
Physical Properties Analysis
The physical properties of 2-hydroxy-4-oxopentanoic acid derivatives, such as their crystal structures and thermal stability, have been a subject of research. For example, the crystal structure of levulinic acid, a closely related compound, has been determined, offering insights into the intermolecular interactions and stability of similar compounds (Hachuła et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-hydroxy-4-oxopentanoic acid, including its reactivity and interaction with other molecules, have been explored through studies on the synthesis and characterization of related compounds. Investigations into the resonance-assisted hydrogen bonds and their impact on the chemical behavior of keto-carboxylic acids provide a deeper understanding of the compound's chemical properties (Maurin et al., 1995).
Scientific Research Applications
Crystal Structure and Hydrogen Bonding : Levulinic acid is close to planar and interacts via hydrogen bonds in crystal form, forming C(7) chains along a specific axis. This property is significant in crystallography and molecular interaction studies (Hachuła et al., 2013).
Inhibitory Activity Against Carboxypeptidase A : Derivatives of 2-Hydroxy-4-oxopentanoic acid, specifically 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers, have been synthesized and shown to inhibit carboxypeptidase A, an enzyme crucial in protein metabolism. The study provides insights into enzyme inhibition and potential therapeutic applications (Wang et al., 2010).
Mass Spectrometry Characterization and Fragmentation Mechanisms : 4-Oxopentanoic acid's fragmentation pathways were elucidated using collision-induced dissociation experiments and density functional theory, contributing to our understanding of small organic compound behavior in mass spectrometry (Kanawati et al., 2008).
Synthesis of Functionalized Pyroglutamic Acids : A study described a general procedure to access 3-hydroxy-4-oxopentanoic acid derivatives, highlighting its use in synthesizing functionalized pyroglutamic acids. This study is relevant in organic chemistry and pharmaceutical synthesis (Gilley et al., 2008).
Alkylation of Pyruvate Kinase : 5-Chloro-4-oxopentanoic acid has been used to modify pyruvate kinase, revealing insights into the enzyme's structure and function, which is important in biochemistry and enzymology (Chalkley & Bloxham, 1976).
Metabolism in Pancreatic Islets : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, providing insights into metabolic processes in islet cells (Hutton et al., 1979).
Asymmetric Hydrogenation : Research on the asymmetric hydrogenation of certain acids to produce 2-hydroxy-4-arylbutanoic acids using a Ru catalyst has implications in synthetic organic chemistry and the production of pharmaceutical intermediates (Zhu et al., 2010).
Hydrogen Bonds in Oxime Structures : The crystal structures of oximes derived from 2-oxopentanoic acid have been analyzed, which is significant in structural chemistry and the study of molecular interactions (Maurin et al., 1995).
Synthesis of Naphthoic Acid Derivatives : The oxidation of 5-aryl-3-oxopentanoic acid esters or amines has been used to develop a new synthesis method for substituted 2-hydroxy-1-naphthoic acid esters and amides, important in organic synthesis (Citterio et al., 1990).
Enzymatic Processes in Bacterial Degradation : Stereospecific enzymes in the degradation of aromatic compounds by bacteria have been studied, providing insights into microbial catabolism and potential applications in bioremediation and bioengineering (Collinsworth et al., 1973).
properties
IUPAC Name |
2-hydroxy-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNVMMGKAPSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435556 | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-4-oxopentanoic acid | |
CAS RN |
54031-97-9 | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54031-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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